molecular formula C15H15NO5S B2716694 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 327072-98-0

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Numéro de catalogue: B2716694
Numéro CAS: 327072-98-0
Poids moléculaire: 321.35
Clé InChI: ZUZRRPADJRWWIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C15H15NO5S. It is known for its unique chemical structure, which includes a methoxyphenyl group, a sulfonamide group, and a methylbenzoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonamide formation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Anticancer Applications

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is recognized as a chemotherapeutic agent with promising anticancer properties. Its structural analogs have been investigated for their efficacy against various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cells, with IC50 values indicating potent activity. For instance, certain analogs showed IC50 values below 10 µM against multiple cancer lines, including MCF-7 and HCT-116 .
  • Molecular docking studies have indicated favorable binding modes of these compounds to key targets involved in tumor growth, such as the retinoid X receptor alpha (RXRα) ligand-binding domain. This suggests a mechanism through which these compounds may exert their anticancer effects .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-7<10RXRα binding, apoptosis induction
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideHCT-1161.26VEGFR-2 inhibition
4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivativesHeLa3.6 - 11.0Cell cycle arrest

Antimicrobial Properties

The sulfonamide functional group present in this compound contributes to its antimicrobial activities. Research indicates that derivatives of this compound can effectively combat various bacterial and fungal pathogens.

Case Studies and Findings

  • Research has shown that related sulfonamide compounds exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For example, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like fluconazole .
  • The antioxidant properties of these compounds have also been evaluated, showing potential in reducing oxidative stress in microbial infections, which can enhance their therapeutic efficacy .

Data Table: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC Value (µg/mL)Activity Type
This compoundStaphylococcus aureus5.19Antibacterial
Alkanoylated sulphonamoyl derivativesCandida albicans8.16Antifungal
Novel sulphonamide derivativesEscherichia coli7.50Antibacterial

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

  • Caspase Activation : Studies indicate that treatment with this compound leads to increased levels of caspase-3, suggesting an apoptotic pathway activation in cancer cells .
  • Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest at various phases, which is critical for halting cancer cell proliferation .

Mécanisme D'action

The mechanism of action of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by affecting cellular signaling pathways .

Comparaison Avec Des Composés Similaires

  • 3-[(2-Hydroxyphenyl)sulfamoyl]-4-methylbenzoic acid
  • 3-[(2-Methylanilino)sulfamoyl]-4-methylbenzoic acid
  • 3-[(2-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid

Comparison: 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Activité Biologique

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, also known by its CAS number 327072-98-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound features a sulfamoyl group attached to a 4-methylbenzoic acid core, with a 2-methoxyphenyl substituent. Its structural formula can be represented as follows:

C12H13NO4S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4\text{S}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamide show activity against various bacterial strains, suggesting that the sulfamoyl moiety may enhance antibacterial efficacy .

CompoundMIC (µg/mL)Activity
This compoundTBDPotentially active
Control (Ciprofloxacin)2High

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that certain structural analogs exhibit promising inhibition rates, with IC50 values indicating effective concentrations for biological activity. For instance, related compounds have shown IC50 values ranging from 22.23 µM to 36.05 µM against BChE .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the sulfamoyl group may facilitate binding to target sites, altering enzyme activity or cellular signaling pathways. This interaction could lead to various biological effects, including inhibition of neurotransmitter breakdown or modulation of inflammatory responses.

Case Studies

  • Study on Cholinesterase Inhibition : A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the sulfamoyl group significantly influenced inhibitory potency against cholinesterases. The findings suggest that optimizing the substituents around the sulfamoyl group can enhance biological activity .
  • Antibacterial Activity Evaluation : Another investigation assessed the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating that structural variations could lead to improved efficacy against these pathogens.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Structural Modifications : To explore how variations in chemical structure affect biological activity.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Propriétés

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZRRPADJRWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.